2,6-Dichloro-3-(chloromethyl)-4-methylpyridine
Description
Properties
CAS No. |
1823372-68-4 |
|---|---|
Molecular Formula |
C7H6Cl3N |
Molecular Weight |
210.5 g/mol |
IUPAC Name |
2,6-dichloro-3-(chloromethyl)-4-methylpyridine |
InChI |
InChI=1S/C7H6Cl3N/c1-4-2-6(9)11-7(10)5(4)3-8/h2H,3H2,1H3 |
InChI Key |
QFBYDEXMCZOLEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1CCl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-(chloromethyl)-4-methylpyridine typically involves the chlorination of 4-methylpyridine. One common method includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the pyridine ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-(chloromethyl)-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove chlorine atoms, yielding less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or potassium thiolate in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reduction: Formation of less chlorinated pyridine derivatives.
Scientific Research Applications
2,6-Dichloro-3-(chloromethyl)-4-methylpyridine is utilized in several scientific research areas:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of antimicrobial and anticancer agents.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-(chloromethyl)-4-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups on the pyridine ring influence its binding affinity and reactivity. The compound can inhibit or activate certain biochemical pathways, depending on the nature of the target and the context of its use.
Comparison with Similar Compounds
2,6-Dichloro-3-(β-chloroethyl)-4-methylpyridine
- Structure : Replaces the chloromethyl group at position 3 with a β-chloroethyl (-CH₂CH₂Cl) substituent.
- Reactivity : Studies show that N-alkyl substituent length (methyl < ethyl < butyl < hexyl) correlates with C–N bond strength , impacting stability during synthetic processes like N-dealkylation . The β-chloroethyl group may offer greater steric flexibility but lower reactivity in nucleophilic substitutions compared to chloromethyl.
- Applications : Used in 7-azaindole synthesis, where bulkier substituents slow degradation during reaction steps .
2,6-Dichloro-4-(chloromethyl)pyridine (CAS 101990-72-1)
- Structure : Chloromethyl group at position 4 instead of 3; chlorine atoms remain at 2 and 5.
- Reactivity : Positional isomerism alters electronic effects. The chloromethyl group at position 4 may experience different steric hindrance, affecting its accessibility in electrophilic aromatic substitution.
- Physical Properties : Shares the same molecular formula (C₆H₄Cl₃N) and weight as the target compound but differs in melting point and solubility due to structural variations .
4-Chloro-2,6-dimethylpyridine (CAS 3512-75-2)
- Structure : Chlorine at position 4, methyl groups at 2 and 6.
- Reactivity : Lacks the chloromethyl group, reducing electrophilic reactivity. Methyl groups enhance steric shielding, making it less reactive in substitution reactions.
- Synthesis : Reported synthesis routes achieve yields up to 100% , suggesting higher synthetic efficiency compared to chloromethyl-containing analogs .
2,6-Dichloro-3-(2-chloronicotinoylamino)-4-methylpyridine
- Structure: Features a 2-chloronicotinoylamino group (-NH-C(O)-C₅H₃ClN) at position 3.
- Reactivity : The amide functional group introduces hydrogen-bonding capacity, altering solubility and biological activity. This compound is an intermediate in Nevirapine (antiretroviral drug) synthesis .
- Applications : Demonstrates how functional group diversity expands utility in medicinal chemistry.
Tabulated Comparison of Key Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Key Applications |
|---|---|---|---|---|---|---|
| 2,6-Dichloro-3-(chloromethyl)-4-methylpyridine | 41789-37-1 | C₆H₄Cl₃N | 196.46 | Cl (2,6), CH₂Cl (3), CH₃ (4) | 83–84 | Pharmaceutical intermediates |
| 2,6-Dichloro-3-(β-chloroethyl)-4-methylpyridine | Not specified | C₇H₆Cl₃N | 210.49 | Cl (2,6), CH₂CH₂Cl (3), CH₃ (4) | Not reported | 7-Azaindole synthesis |
| 2,6-Dichloro-4-(chloromethyl)pyridine | 101990-72-1 | C₆H₄Cl₃N | 196.46 | Cl (2,6), CH₂Cl (4) | Not reported | Organic synthesis |
| 4-Chloro-2,6-dimethylpyridine | 3512-75-2 | C₇H₈ClN | 141.60 | Cl (4), CH₃ (2,6) | Not reported | Chemical building block |
Research Findings and Trends
- Substituent Position and Reactivity : Chloromethyl at position 3 (target compound) vs. 4 (CAS 101990-72-1) leads to divergent reactivity in nucleophilic substitutions due to electronic and steric effects .
- Functional Group Impact : The chloromethyl group enhances electrophilicity compared to methyl or ethyl substituents, facilitating cross-coupling reactions .
- Synthetic Efficiency : Compounds with simpler substituents (e.g., 4-Chloro-2,6-dimethylpyridine) often exhibit higher synthetic yields, whereas chloromethyl derivatives require stringent conditions .
Biological Activity
2,6-Dichloro-3-(chloromethyl)-4-methylpyridine (DCMP) is a pyridine derivative that has garnered attention in pharmaceutical and agricultural chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C₇H₆Cl₃N
- CAS Number : 1823372-68-4
- SMILES Notation : CC1=CC(=NC(=C1CCl)Cl)Cl
The compound features two chlorine atoms at the 2 and 6 positions, a chloromethyl group at the 3 position, and a methyl group at the 4 position of the pyridine ring. This unique substitution pattern contributes to its biological activity.
Biological Activity Overview
Research indicates that DCMP exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that DCMP possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Antifungal Properties : DCMP has demonstrated effectiveness against several fungal strains, likely through inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.
- Herbicidal Activity : The compound has been evaluated for its herbicidal properties, showing efficacy in inhibiting the growth of specific weed species by disrupting their photosynthetic processes.
The biological activity of DCMP can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : DCMP acts as an inhibitor for several enzymes involved in metabolic pathways. For instance, its interaction with key enzymes in the shikimic acid pathway has been documented.
- Receptor Modulation : The compound may modulate neurotransmitter receptors, impacting central nervous system functions. Preliminary studies suggest potential applications in treating neurological disorders.
- Reactive Oxygen Species (ROS) Generation : DCMP induces oxidative stress in microbial cells, leading to cell death through the generation of ROS.
Case Studies and Research Findings
Several studies have provided insights into the biological activities of DCMP:
- A study published in the Journal of Agricultural and Food Chemistry reported that DCMP exhibited potent herbicidal activity against Amaranthus retroflexus, with a 50% effective concentration (EC₅₀) of 15 mg/L .
- In an antimicrobial assay, DCMP showed minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
- Research on the antifungal properties revealed that DCMP inhibited Candida albicans growth with an MIC of 64 µg/mL, suggesting its potential as a therapeutic agent against fungal infections .
Table 1: Biological Activities of this compound
Q & A
Q. What are the optimal synthetic routes for 2,6-dichloro-3-(chloromethyl)-4-methylpyridine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or halogenation reactions. For example, chloromethylation of pyridine derivatives using chloromethyl methyl ether under acidic conditions can introduce the chloromethyl group at the C3 position . Reaction temperature, solvent polarity, and catalyst choice (e.g., Lewis acids like AlCl₃) critically impact regioselectivity and yield. Optimization studies suggest that maintaining anhydrous conditions and controlled stoichiometry of chlorinating agents (e.g., POCl₃) minimizes side products like over-chlorinated derivatives .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substitution patterns on the pyridine ring. For instance, downfield shifts in ¹H NMR (~δ 4.5–5.0 ppm) indicate the presence of the chloromethyl group. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves steric effects from bulky substituents . Computational methods, such as density functional theory (DFT), predict electron density distribution and reactive sites, aiding in rational design for downstream applications .
Q. What analytical techniques are recommended for assessing purity and stability?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. Accelerated stability studies under varying pH (e.g., 1–13) and temperature (40–60°C) reveal degradation pathways, such as hydrolysis of the chloromethyl group. Mass spectrometry identifies degradation products, while thermogravimetric analysis (TGA) evaluates thermal stability .
Advanced Research Questions
Q. How does the substitution pattern on the pyridine ring influence biological activity, such as enzyme inhibition?
Methodological Answer: Structure-activity relationship (SAR) studies demonstrate that the chloromethyl group at C3 enhances steric bulk, improving binding to hydrophobic enzyme pockets. For example, pyridine derivatives with chlorine at C2 and C6 positions exhibit stronger inhibition of CYP1B1 (IC₅₀ = 0.011 μM) compared to analogs with fluorine or methoxy groups, as shown in EROD assays . Molecular docking simulations reveal that chlorine’s electronegativity strengthens hydrogen bonding with catalytic residues like Thr334 and Ser339 in CYP1B1 .
Q. What strategies resolve contradictions in reported inhibitory potency across different studies?
Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., enzyme source, substrate concentration). Standardization using recombinant CYP1B1 isoforms and control inhibitors (e.g., α-naphthoflavone) improves reproducibility. Meta-analysis of kinetic parameters (Km, Vmax) and competitive binding assays (Ki) clarifies whether differences stem from competitive vs. non-competitive inhibition mechanisms .
Q. How can computational modeling guide the design of derivatives with improved metabolic stability?
Methodological Answer: DFT calculations predict metabolic soft spots, such as the chloromethyl group’s susceptibility to glutathione conjugation. Docking studies with cytochrome P450 isoforms (e.g., CYP3A4) identify substituents that reduce metabolic clearance. For instance, replacing chloromethyl with trifluoromethyl groups increases steric hindrance and electron-withdrawing effects, prolonging half-life in vivo .
Q. What experimental designs are effective for studying the compound’s role in catalytic mechanisms?
Methodological Answer: Isotopic labeling (e.g., ¹⁴C at the chloromethyl group) tracks metabolic fate in microsomal assays. Stopped-flow spectroscopy monitors intermediate formation during enzyme catalysis. Pairing mutagenesis (e.g., CYP1B1 T334A mutant) with kinetic isotope effects (KIE) distinguishes rate-limiting steps in substrate oxidation .
Q. How do solvent effects and pH influence reactivity in cross-coupling reactions?
Methodological Answer: Polar aprotic solvents (e.g., DMF) stabilize transition states in Suzuki-Miyaura couplings, while acidic conditions (pH < 5) protonate the pyridine nitrogen, reducing catalytic activity. Controlled pH (7–9) in aqueous-organic biphasic systems enhances palladium catalyst turnover, as shown in aryl boronic acid coupling reactions .
Data Contradiction and Validation
Q. How can researchers validate conflicting data on the compound’s cytotoxicity?
Methodological Answer: Cross-validation using multiple cell lines (e.g., HepG2 vs. HEK293) and standardized protocols (e.g., MTT vs. ATP assays) isolates cell-specific effects. Flow cytometry with Annexin V/PI staining distinguishes apoptosis from necrosis, while RNA sequencing identifies off-target pathways (e.g., oxidative stress response) .
Q. What methodologies reconcile discrepancies in reported spectroscopic data?
Methodological Answer: Collaborative inter-laboratory studies using certified reference materials (CRMs) calibrate instrumentation. Advanced techniques like 2D NMR (HSQC, HMBC) resolve overlapping signals, while cryogenic probe technology enhances sensitivity for low-concentration impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
